molecular formula C72H129NO8 B14499405 2-(Diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate CAS No. 64399-38-8

2-(Diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate

Cat. No.: B14499405
CAS No.: 64399-38-8
M. Wt: 1136.8 g/mol
InChI Key: DARROGAYIYYEAJ-UHFFFAOYSA-N
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Description

The compound “2-(Diethylamino)ethyl methacrylate lauryl methacrylate styrene cetyl methacrylate myristyl methacrylate polymer” is a complex polymer composed of multiple methacrylate monomers and styrene. This polymer is known for its unique properties, including pH sensitivity, temperature responsiveness, and hydrophobicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer typically involves free radical polymerization, where the monomers 2-(Diethylamino)ethyl methacrylate, lauryl methacrylate, styrene, cetyl methacrylate, and myristyl methacrylate are polymerized in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under controlled temperature conditions (usually between 60-80°C) to ensure efficient polymerization .

Industrial Production Methods

In an industrial setting, the polymerization process is scaled up using continuous or batch reactors. The monomers and initiators are fed into the reactor, and the polymerization is carried out under controlled conditions to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as films, coatings, or nanoparticles, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced methacrylate units, and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .

Scientific Research Applications

The polymer has a wide range of scientific research applications, including:

Mechanism of Action

The polymer exerts its effects through its pH-sensitive and temperature-responsive properties. The diethylaminoethyl groups in the polymer chain can ionize under different pH conditions, leading to changes in the polymer’s conformation and solubility. This ionization affects the polymer’s interactions with other molecules and surfaces, enabling its use in targeted drug delivery and responsive coatings.

Comparison with Similar Compounds

Similar Compounds

    Poly(2-(dimethylamino)ethyl methacrylate): A similar pH-sensitive polymer with slightly different properties due to the presence of dimethylaminoethyl groups instead of diethylaminoethyl groups.

    Poly(2-(diisopropylamino)ethyl methacrylate): Another pH-sensitive polymer with diisopropylaminoethyl groups, offering different responsiveness and solubility characteristics.

    Poly(N-isopropylacrylamide): A temperature-sensitive polymer used in similar applications but with different temperature responsiveness.

Uniqueness

The uniqueness of the polymer lies in its combination of multiple methacrylate monomers and styrene, providing a balance of pH sensitivity, temperature responsiveness, and hydrophobicity. This combination makes it versatile for various applications, from drug delivery to industrial coatings.

Properties

CAS No.

64399-38-8

Molecular Formula

C72H129NO8

Molecular Weight

1136.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate;dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;styrene;tetradecyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H38O2.C18H34O2.C16H30O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-18H2,1,3H3;2,4-16H2,1,3H3;2,4-14H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2

InChI Key

DARROGAYIYYEAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1

Related CAS

64399-38-8

Origin of Product

United States

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